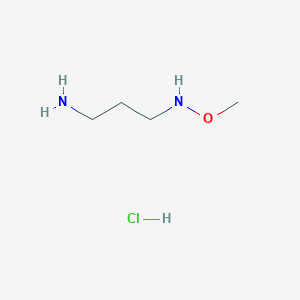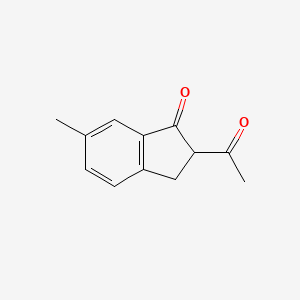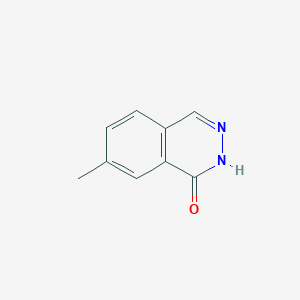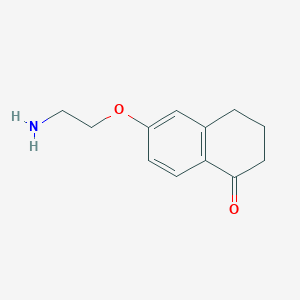![molecular formula C9H16N4 B13254804 2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine](/img/structure/B13254804.png)
2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine is a heterocyclic compound that features both a triazole and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and selective.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction where a suitable piperidine derivative reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale click chemistry reactions followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole or piperidine rings.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative with similar biological activities.
Piperidine: A basic nitrogen-containing heterocycle with various pharmacological properties.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another triazole derivative with potential therapeutic applications.
Uniqueness
2-[2-(2H-1,2,3-Triazol-2-yl)ethyl]piperidine is unique due to its combined triazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[2-(triazol-2-yl)ethyl]piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-5-10-9(3-1)4-8-13-11-6-7-12-13/h6-7,9-10H,1-5,8H2 |
InChI Key |
BCJUCIFIPRQHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCN2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(3-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13254767.png)

![tert-Butyl 7-{[(benzyloxy)carbonyl]amino}-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13254780.png)


![2-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13254791.png)
